Home > Products > Screening Compounds P120042 > Prexasertib (dimesylate)
Prexasertib (dimesylate) -

Prexasertib (dimesylate)

Catalog Number: EVT-2537534
CAS Number:
Molecular Formula: C20H27N7O8S2
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prexasertib, also known as LY2606368, is a small molecule inhibitor that specifically targets checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases play critical roles in the regulation of the cell cycle and DNA damage response, making Prexasertib a significant compound in cancer therapy. By inhibiting these pathways, Prexasertib aims to enhance the sensitivity of cancer cells to DNA-damaging agents, thereby improving therapeutic outcomes in various malignancies.

Source and Classification

Prexasertib is classified as an ATP-competitive inhibitor. It has been under investigation for its potential use in treating solid tumors, particularly in combination with other therapies such as poly (ADP-ribose) polymerase inhibitors. The compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating its ability to induce apoptosis and DNA damage in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Prexasertib involves multiple steps that require precise control over reaction conditions. A typical synthesis pathway includes:

  1. Refluxing: The initial reactants are combined and heated to reflux at approximately 52°C for 1 to 3 hours. This step is monitored for completion using high-performance liquid chromatography (HPLC).
  2. Cooling and Filtration: After the reaction is complete, the mixture is cooled to -5°C before warming to room temperature overnight. The solvent is then removed under reduced pressure, yielding a viscous solution.
  3. Silica Gel Chromatography: The product is purified using silica gel chromatography, where it is eluted with ethyl acetate.
  4. Recrystallization: The product undergoes recrystallization from a solvent mixture to obtain the final pure compound .

This multi-step process highlights the complexity involved in synthesizing Prexasertib while ensuring high purity and yield.

Chemical Reactions Analysis

Reactions and Technical Details

Prexasertib undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Key steps involve nucleophilic attack by amines on electrophilic centers in precursor compounds.
  2. Formation of Dimesylate Salt: The final product often exists as a dimesylate salt, which enhances solubility and stability in biological systems.

These reactions are carefully controlled to ensure optimal yield and purity of Prexasertib .

Mechanism of Action

Process and Data

Prexasertib functions by inhibiting CHK1 and CHK2 kinases, which are pivotal in managing DNA damage responses. When DNA damage occurs, these kinases are activated to halt the cell cycle, allowing time for repair mechanisms to act. By blocking this pathway, Prexasertib forces cells with damaged DNA to proceed through the cell cycle without repair, leading to increased apoptosis.

Research indicates that Prexasertib treatment results in decreased autophosphorylation of CHK1 at specific sites (e.g., S296), which is crucial for its activity . This action disrupts normal cell cycle regulation, particularly affecting cells in the G2/M phase.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Prexasertib typically appears as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Melting Point: The melting point of Prexasertib is reported around 222.6°C .

These properties are essential for formulating the compound for therapeutic use.

Applications

Scientific Uses

Prexasertib has significant applications in cancer research due to its ability to sensitize tumor cells to chemotherapy and radiation therapy. Its primary uses include:

  • Combination Therapy: It is being evaluated in clinical trials alongside other agents such as olaparib, aiming to enhance treatment efficacy against high-grade serous ovarian cancer and other solid tumors .
  • Research Tool: In laboratory settings, it serves as a valuable tool for studying cell cycle regulation and DNA damage response mechanisms .
Introduction to Prexasertib Dimesylate in Targeted Cancer Therapeutics

Role of Checkpoint Kinase 1 (CHK1) Inhibition in DNA Damage Response Pathways

The DNA damage response constitutes an exquisitely regulated signaling network that preserves genomic integrity through coordinated detection, signaling, and repair of DNA lesions. Within this network, Checkpoint Kinase 1 (CHK1) functions as a master regulatory serine/threonine kinase, primarily activated by the upstream kinase Ataxia Telangiectasia and Rad3-Related (ATR) in response to single-stranded DNA (ssDNA) gaps and stalled replication forks. This activation occurs via phosphorylation at key residues (Ser317 and Ser345), triggering CHK1's dissociation from chromatin and its interaction with downstream effectors [3] [5].

CHK1's pivotal role manifests predominantly in the intra-S and G2/M phase checkpoints. Upon DNA damage or replication stress, CHK1 phosphorylates and targets the CDC25 phosphatases (A, B, and C) for proteasomal degradation. CDC25s are essential activators of cyclin-dependent kinases (CDKs); their degradation sustains inhibitory phosphorylation on CDK1 and CDK2. Consequently, CDK1/cyclin B activity remains suppressed, preventing premature mitotic entry (G2/M arrest), while CDK2 inhibition slows DNA replication (intra-S phase arrest). This coordinated arrest provides critical time for DNA repair mechanisms such as homologous recombination (HR) [3] [5] [8].

Table 1: Core DNA Damage Response Kinases and Their Functions

KinasePrimary ActivatorKey Damage SensorsMajor Checkpoint RolePrimary Downstream Targets
ATRRPA-coated ssDNARad17-RFC, 9-1-1 complexReplication stress response, S/G2 arrestCHK1 (S317/S345), CDC25A
CHK1ATR (primarily)Claspin, Timeless/TipinIntra-S, G2/M arrest, replication fork stabilityCDC25A/B/C, RAD51, WEE1
ATMDouble-strand breaksMRN complexG1/S, S, G2/M arrestCHK2, p53, H2AX (S139)
CHK2ATM-G1/S arrest (p53-dependent), G2/M arrestp53, CDC25A/C, BRCA1

Cancer cells, particularly those harboring loss-of-function mutations in TP53 (p53), exhibit profound dependency on CHK1-mediated S and G2/M checkpoints. Unlike normal cells which can utilize functional p53 to initiate G1/S arrest and apoptosis, p53-deficient malignancies lack this critical failsafe. Their survival hinges entirely on CHK1 to manage replication stress and DNA damage. Pharmacological inhibition of CHK1 thus creates a synthetic lethality in p53-deficient backgrounds: by abrogating S and G2/M arrest, CHK1 inhibition forces cells with unresolved DNA damage or incomplete replication into catastrophic mitosis. This manifests as "replication catastrophe"—characterized by collapsed replication forks, double-strand DNA breaks (DSBs), chromosomal fragmentation, and ultimately, apoptotic cell death [3] [5] [8].

Furthermore, CHK1 inhibition extends beyond checkpoint abrogation. CHK1 directly stabilizes stressed replication forks, preventing their conversion into DSBs. It also regulates origin firing, suppressing excessive initiation under conditions of oncogene-induced replication stress—a common feature in cancers with CCNE1 (cyclin E) amplification. Inhibiting CHK1 unleashes unfettered origin firing, exacerbating nucleotide depletion and replication fork collapse. CHK1 also facilitates HR repair through phosphorylation of key factors like RAD51 and BRCA2. Its inhibition therefore compromises HR efficiency, compounding the cellular deficit in managing DSBs [3] [9].

Prexasertib Dimesylate as a Second-Generation ATP-Competitive CHK1/2 Dual Inhibitor

Prexasertib dimesylate is a potent, low molecular weight compound (557.60 g/mol, Chemical Formula: C₂₀H₂₇N₇O₈S₂) characterized as a selective, ATP-competitive inhibitor. It exhibits exceptional affinity for CHK1, with a dissociation constant (Kᵢ) of 0.9 nM and a half-maximal inhibitory concentration (IC₅₀) of less than 1 nM in enzymatic assays. While primarily developed for CHK1 inhibition, prexasertib also demonstrates significant activity against CHK2 (IC₅₀ = 8 nM) and the p90 ribosomal S6 kinase 1 (RSK1, IC₅₀ = 9 nM), alongside inhibitory effects on other kinases including maternal embryonic leucine zipper kinase (MELK, IC₅₀ = 38 nM), salt-inducible kinase (SIK, IC₅₀ = 42 nM), brain-specific serine/threonine-protein kinase 2 (BRSK2, IC₅₀ = 48 nM), and AMPK-related kinase 5 (ARK5, IC₅₀ = 64 nM) [1] [4] [6].

Table 2: Kinase Selectivity Profile of Prexasertib Dimesylate

Target KinaseInhibition Constant (Kᵢ or IC₅₀)Primary Cellular Function
CHK1Kᵢ = 0.9 nM; IC₅₀ < 1 nMMaster regulator of S/G2 checkpoints, replication fork stability, HR repair
CHK2IC₅₀ = 8 nMG1/S checkpoint (p53-dependent), DSB repair regulation
RSK1IC₅₀ = 9 nMCell growth, survival, proliferation signaling
MELKIC₅₀ = 38 nMMitotic progression, stem cell maintenance
SIKIC₅₀ = 42 nMEnergy metabolism, cell cycle regulation
BRSK2IC₅₀ = 48 nMNeuronal polarization, mitosis regulation
ARK5IC₅₀ = 64 nMEnergy-dependent stress response, cell growth

The cellular mechanism of prexasertib-induced cytotoxicity is multi-faceted and stems directly from its potent CHK1/2 blockade:

  • Checkpoint Abrogation and Replication Catastrophe: Prexasertib treatment (concentrations as low as 4-33 nM) rapidly inhibits CHK1 autophosphorylation (e.g., at S296) and prevents phosphorylation of its canonical substrates. This disrupts CDC25A degradation, sustaining CDK2 activity. Consequently, cells with damaged DNA or under replication stress fail to arrest adequately in S-phase. They progress prematurely into mitosis with under-replicated DNA, leading to chromosomal fragmentation and mitotic catastrophe [1] [6].
  • Induction of Double-Strand Breaks (DSBs): By abrogating the replication checkpoint and destabilizing stalled replication forks, prexasertib treatment (e.g., 33-100 nM) directly causes DNA double-strand breaks. This is evidenced by rapid phosphorylation of histone H2AX on Ser139 (γH₂A.X), a canonical marker of DSBs, detectable within hours of treatment [1] [6] [8].
  • Depletion of Replication Protein A (RPA): Replication stress induced by prexasertib (100 nM) leads to the exhaustion of the RPA complex, particularly RPA2. RPA coats ssDNA and is essential for DNA replication, repair, and checkpoint activation. Depletion of available RPA2 pools further cripples DNA repair capacity and amplifies DNA damage signaling [1] [6].
  • Cell Cycle Redistribution: Prexasertib (4 nM, 24h) induces a profound shift in cell cycle distribution, reducing the proportion of cells in G1 and G2/M phases while accumulating cells in S-phase—a phenomenon reflecting disrupted replication dynamics and checkpoint failure [1] [6].

Preclinically, prexasertib monotherapy demonstrated significant anti-tumor activity in xenograft models. Subcutaneous administration (1-10 mg/kg twice daily for 3 days per week) achieved substantial tumor growth inhibition (up to 72.3%) in models like Calu-6 lung carcinoma. Pharmacodynamic studies (15 mg/kg SC) confirmed target engagement in blood, with sustained CHK1 inhibition and concomitant induction of γH₂A.X and phosphorylated RPA2 (S4/S8) within 4 hours, validating its mechanism of action in vivo [1] [4].

Historical Development and Rationale for CHK1-Targeted Therapy

The conceptual foundation for CHK1 inhibition emerged from the recognition of cancer cells' heightened dependence on S and G2/M checkpoints, particularly those with TP53 mutations. First-generation CHK1 inhibitors, such as UCN-01 (a staurosporine analogue initially developed as a protein kinase C inhibitor) and XL844, demonstrated proof-of-concept for checkpoint abrogation and chemosensitization. However, these early compounds suffered from significant limitations: off-target kinase profiles, unfavorable pharmacokinetics, and substantial toxicities that hampered clinical development [3]. The discovery and development of prexasertib represented a concerted effort to overcome these hurdles by creating a highly selective, potent, and pharmacologically tractable CHK1 inhibitor.

Prexasertib entered clinical evaluation based on robust preclinical data demonstrating its single-agent activity, a notable distinction from earlier inhibitors primarily evaluated as chemo- or radio-sensitizers. Phase 1 studies in adults with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 105 mg/m² administered intravenously every 14 days. This schedule balanced target engagement with the management of expected, mechanism-based hematological toxicities like neutropenia, a consequence of CHK1's role in hematopoietic stem cell maintenance [2].

Table 3: Key Clinical Trials Evaluating Prexasertib Monotherapy

Trial PopulationPhaseKey FindingsSignificance
Adults with Advanced Solid Tumors [2]1RP2D established at 105 mg/m² IV every 14 days. Common toxicities: neutropenia, leukopenia.Defined dosing for subsequent studies. Demonstrated manageable safety profile consistent with CHK1 inhibition.
Pediatric Patients with Refractory Solid/CNS Tumors [2]1RP2D determined as 150 mg/m² IV days 1&15 (28-day cycle). High rate of hematological toxicity (neutropenia 100%, leukopenia 68%). No objective responses; stable disease in 3/25 evaluable patients.Demonstrated feasibility in pediatrics. Highlighted potent biological activity (myelosuppression) but limited single-agent efficacy in heavily pretreated pediatric population.
Platinum-Resistant/Refractory High-Grade Serous Ovarian Cancer (HGSOC) [9]2ORR=12.1% in platinum-resistant (Cohorts 1-3), 6.9% in platinum-refractory (Cohort 4). Durable responses observed across BRCA status and prior PARPi exposure. Activity seen in CCNE1 amplified tumors.Demonstrated clinically meaningful single-agent activity in a molecularly defined subset of aggressive, treatment-resistant ovarian cancer.

The rationale for CHK1 inhibition gained further nuance with the understanding of oncogene-induced replication stress. Tumors overexpressing cyclin E (due to CCNE1 amplification), commonly found in HGSOC and associated with platinum resistance, exhibit chronically elevated replication stress. Prexasertib exploits this vulnerability by disabling the essential CHK1-mediated coping mechanisms. In the multicenter Phase 2 trial (NCT03414047) in recurrent HGSOC, prexasertib monotherapy yielded an objective response rate (ORR) of 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients, with durable responses observed irrespective of BRCA mutation status or prior PARP inhibitor therapy. Notably, exploratory analyses suggested enhanced activity in tumors with CCNE1 amplification or overexpression, aligning with the preclinical hypothesis linking replication stress levels to CHK1 inhibitor sensitivity [9].

Simultaneously, a pediatric Phase 1 trial evaluated prexasertib (dose levels 80-150 mg/m² IV days 1 and 15, 28-day cycle) in children with recurrent solid and central nervous system tumors. While the maximum tolerated dose (MTD) was not reached, the RP2D was defined as 150 mg/m². Although no objective responses were observed, stable disease lasting ≥3 cycles occurred in 3 of 25 evaluable patients, confirming biological activity in this population. The universal occurrence of grade 3/4 neutropenia underscored the potent on-target effect of CHK1 inhibition on proliferating bone marrow precursors [2].

The historical trajectory of prexasertib underscores a critical evolution in DDR-targeted therapy: from chemosensitizing agents towards exploiting tumor-intrinsic replication stress vulnerabilities for single-agent efficacy. Its development continues to focus on identifying predictive biomarkers—beyond BRCA status—such as CCNE1 amplification, cyclin E overexpression, or functional assays of replication fork stability, to optimize patient selection and maximize therapeutic impact [9] [3].

Properties

Product Name

Prexasertib (dimesylate)

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid

Molecular Formula

C20H27N7O8S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4)

InChI Key

HXYBEKZGRNUTBN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O

Solubility

not available

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.